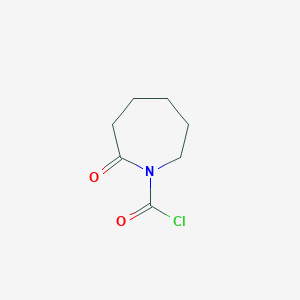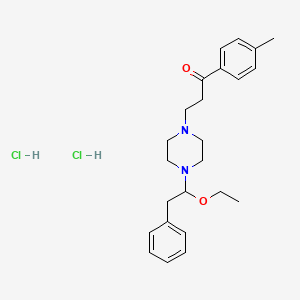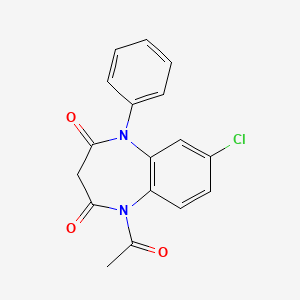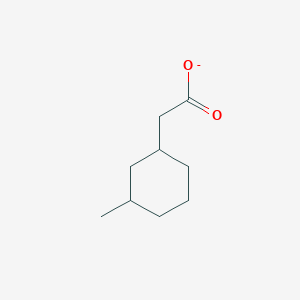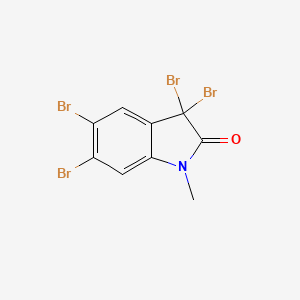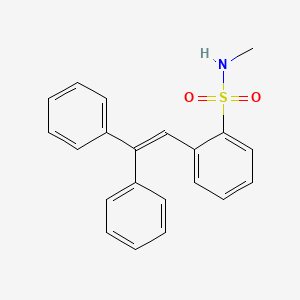
2-(2,2-Diphenylethenyl)-N-methylbenzene-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,2-Diphenylethenyl)-N-methylbenzene-1-sulfonamide is an organic compound characterized by the presence of a diphenylethenyl group attached to a benzene ring, which is further substituted with a sulfonamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-Diphenylethenyl)-N-methylbenzene-1-sulfonamide typically involves the following steps:
Formation of the Diphenylethenyl Group: This can be achieved through a Wittig reaction, where a phosphonium ylide reacts with benzophenone to form the diphenylethenyl group.
Attachment to Benzene Ring: The diphenylethenyl group is then attached to a benzene ring through a Friedel-Crafts alkylation reaction.
Introduction of the Sulfonamide Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and solvents is carefully controlled to minimize by-products and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2,2-Diphenylethenyl)-N-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the benzene ring or the diphenylethenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, or nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions (e.g., acidic or basic medium).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
2-(2,2-Diphenylethenyl)-N-methylbenzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-(2,2-Diphenylethenyl)-N-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The diphenylethenyl group may also contribute to the compound’s overall biological activity by interacting with cellular membranes or other molecular structures.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2,2-Diphenylethenyl)anthracene: Similar structure but with an anthracene core.
4-(2,2-Diphenylethenyl)-N,N-dimethylbenzenamine: Similar structure but with a dimethylbenzenamine group.
Uniqueness
2-(2,2-Diphenylethenyl)-N-methylbenzene-1-sulfonamide is unique due to the presence of the sulfonamide group, which imparts distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
17510-57-5 |
|---|---|
Formule moléculaire |
C21H19NO2S |
Poids moléculaire |
349.4 g/mol |
Nom IUPAC |
2-(2,2-diphenylethenyl)-N-methylbenzenesulfonamide |
InChI |
InChI=1S/C21H19NO2S/c1-22-25(23,24)21-15-9-8-14-19(21)16-20(17-10-4-2-5-11-17)18-12-6-3-7-13-18/h2-16,22H,1H3 |
Clé InChI |
XBEOFAQHRCTHTF-UHFFFAOYSA-N |
SMILES canonique |
CNS(=O)(=O)C1=CC=CC=C1C=C(C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



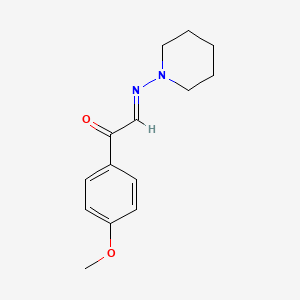
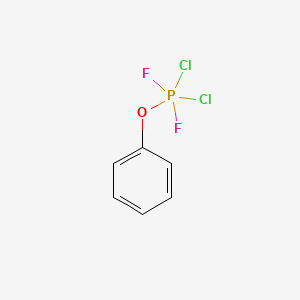
![(4E)-4-[(2-Hydroxypropyl)imino]pentan-2-one](/img/structure/B14702497.png)

